molecular formula C23H15Br3N4O5 B11557149 N-{(1Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Katalognummer: B11557149
Molekulargewicht: 667.1 g/mol
InChI-Schlüssel: KQBQRNCZGTWLAH-XDGPCHOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes nitrophenyl and tribromo-hydroxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and tribromo-hydroxyphenyl groups play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1Z)-2-(4-NITROPHENYL)-1-{N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of nitrophenyl and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H15Br3N4O5

Molekulargewicht

667.1 g/mol

IUPAC-Name

N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-[(2E)-2-[(2,4,6-tribromo-3-hydroxyphenyl)methylidene]hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H15Br3N4O5/c24-17-11-18(25)21(31)20(26)16(17)12-27-29-23(33)19(28-22(32)14-4-2-1-3-5-14)10-13-6-8-15(9-7-13)30(34)35/h1-12,31H,(H,28,32)(H,29,33)/b19-10-,27-12+

InChI-Schlüssel

KQBQRNCZGTWLAH-XDGPCHOBSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N/N=C/C3=C(C(=C(C=C3Br)Br)O)Br

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=C(C(=C(C=C3Br)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.